molecular formula C18H23N3O3 B2369658 tert-butyl 4-(1H-indol-6-ylcarbonyl)piperazine-1-carboxylate CAS No. 913388-30-4

tert-butyl 4-(1H-indol-6-ylcarbonyl)piperazine-1-carboxylate

Cat. No. B2369658
CAS RN: 913388-30-4
M. Wt: 329.4
InChI Key: SXHLITOKKNOWLE-UHFFFAOYSA-N
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Description

Tert-butyl 4-(1H-indol-6-ylcarbonyl)piperazine-1-carboxylate is a chemical compound with the molecular weight of 329.4 . The IUPAC name for this compound is tert-butyl 4-(1H-indol-6-ylcarbonyl)-1-piperazinecarboxylate . It is also known as an impurity of Olaparib .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H23N3O3/c1-18(2,3)24-17(23)21-10-8-20(9-11-21)16(22)14-5-4-13-6-7-19-15(13)12-14/h4-7,12,19H,8-11H2,1-3H3 . This provides a detailed description of the molecular structure of the compound.

properties

IUPAC Name

tert-butyl 4-(1H-indole-6-carbonyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-18(2,3)24-17(23)21-10-8-20(9-11-21)16(22)14-5-4-13-6-7-19-15(13)12-14/h4-7,12,19H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXHLITOKKNOWLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC3=C(C=C2)C=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 4-(1H-indol-6-ylcarbonyl)piperazine-1-carboxylate

Synthesis routes and methods I

Procedure details

In a similar manner to Step 1 of Reference Example 2, indole-6-carboxylic acid (200 mg, 1.24 mmol) was dissolved in DMF (2 mL), and the solution was treated with EDCI (475 mg, 2.48 mmol), HOBT monohydrate (168 mg, 1.24 mmol) and 1-(tert-butoxycarbonyl)piperazine (461 mg, 2.48 mmol) to obtain 6-[4-(tert-butoxycarbonyl)piperazin-1-ylcarbonyl]indole (529 mg).
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
475 mg
Type
reactant
Reaction Step Two
Quantity
168 mg
Type
reactant
Reaction Step Two
Quantity
461 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Prepared from 1H-indole-6-carboxylic acid (4.0 g, 24.84 mmol, 1.0 eq) and tert-butyl piperazine-1-carboxylate (4.6 g, 24.84 mmol, 1.0 eq) in an analogous manner as described under procedure 1a). White solid. Yield: 5.0 g (61% of theory)
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step One

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